![molecular formula C14H18N2O3 B15055890 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a chemical compound with the molecular formula C14H18N2O3. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound features a benzo[d]isoxazole core substituted with dimethoxy groups at positions 5 and 6, and a pyrrolidin-1-ylmethyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The pyrrolidin-1-ylmethyl group is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the pyrrolidin-1-ylmethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学研究应用
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 5,6-Dimethoxy-3-(morpholin-4-ylmethyl)benzo[d]isoxazole
- 5,6-Dimethoxy-3-(piperidin-1-ylmethyl)benzo[d]isoxazole
- 5,6-Dimethoxy-3-(azepan-1-ylmethyl)benzo[d]isoxazole
Uniqueness
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidin-1-ylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
5,6-dimethoxy-3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-13-7-10-11(9-16-5-3-4-6-16)15-19-12(10)8-14(13)18-2/h7-8H,3-6,9H2,1-2H3 |
InChI 键 |
NTQSJHXVIQJNSE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NO2)CN3CCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)



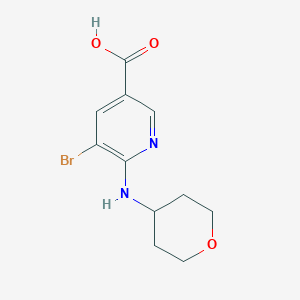


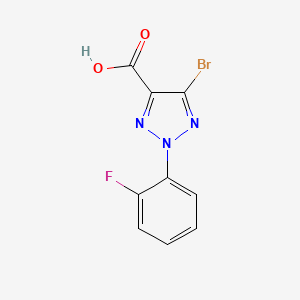
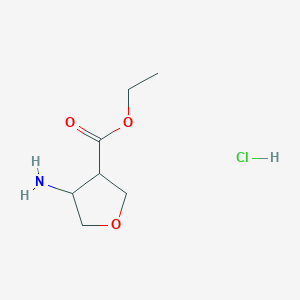
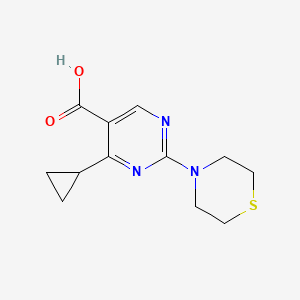
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
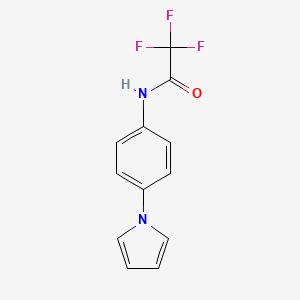
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)

